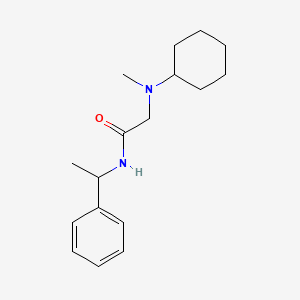
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, also known as CX717, is a cognitive enhancer that has been extensively studied for its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors.
Wirkmechanismus
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, this compound increases the strength of synaptic connections and improves the efficiency of information processing in the brain.
Biochemical and Physiological Effects
This compound has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. In addition, this compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide is its ability to enhance cognitive function without causing significant side effects. This compound has also been shown to have a long half-life, which allows for sustained cognitive enhancement. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the effects of this compound may vary depending on the dose and the individual's baseline cognitive function.
Zukünftige Richtungen
Future research on N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide could focus on the development of more potent and selective ampakines. In addition, research could explore the potential of this compound for the treatment of cognitive disorders such as Alzheimer's disease and traumatic brain injury. Further studies could also investigate the effects of this compound on different types of memory and cognitive processes, as well as the underlying neural mechanisms. Finally, research could explore the potential of this compound for enhancing cognitive function in healthy individuals, such as students or professionals who require high levels of cognitive performance.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential to improve memory and cognitive function. In preclinical studies, this compound has been shown to enhance long-term potentiation (LTP) and improve learning and memory in animal models. In clinical trials, this compound has been shown to improve working memory in healthy volunteers and in patients with schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZTGWSTKDUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4422781.png)
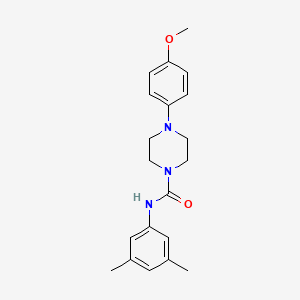
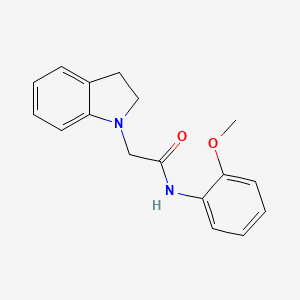
![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
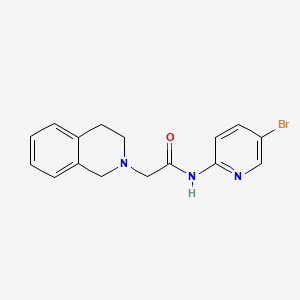
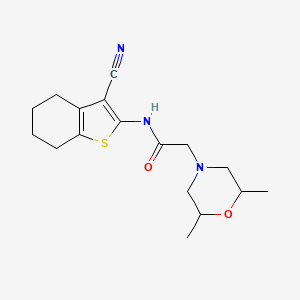
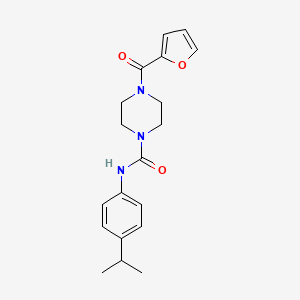
![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)